Acetamide, N-(3-((3-aminopropyl)amino)propyl)-
Overview
Description
“Acetamide, N-(3-((3-aminopropyl)amino)propyl)-” is a monoacetylated polyamine . It has a molecular formula of C5H12N2O . The compound can be used as a building block in the synthesis of heterocyclic compounds . Polyamines, such as this compound, are promising biochemical markers of cancer and many other pathophysiological conditions .
Synthesis Analysis
The synthesis of “Acetamide, N-(3-((3-aminopropyl)amino)propyl)-” involves the use of a monoacetylated polyamine . Unfortunately, the exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “Acetamide, N-(3-((3-aminopropyl)amino)propyl)-” is represented by the molecular formula C5H12N2O . It has an average mass of 116.162 Da and a monoisotopic mass of 116.094963 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Acetamide, N-(3-((3-aminopropyl)amino)propyl)-” include a molecular formula of C5H12N2O, an average mass of 116.162 Da, and a monoisotopic mass of 116.094963 Da .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to Acetamide, N-(3-((3-aminopropyl)amino)propyl)-, has been explored for potential anticancer applications. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown promise in targeting VEGFr receptors, suggesting its utility in cancer treatment through in silico modeling and crystal structure analysis (Sharma et al., 2018).
Environmental Applications
A new fluorescent probe based on 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) has been developed for sensitive detection of carbonyl compounds in environmental water samples. This probe allows for trace measurement of aldehydes and ketones, showcasing the compound's potential in environmental monitoring and analysis (Houdier et al., 2000).
Material Science and Green Chemistry
In the context of green chemistry, the catalytic hydrogenation process using N-(3-Amino-4-methoxyphenyl)acetamide illustrates the production of azo disperse dyes, emphasizing the compound's significance in material science and sustainable industrial processes (Zhang, 2008).
Chemical Reactions and Mechanisms
The chemoselective acetylation of 2-Aminophenol using immobilized lipase has been studied for its potential to produce N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research provides insights into the mechanisms and kinetics of acetylation reactions, furthering our understanding of chemical processes and their applications (Magadum & Yadav, 2018).
Safety And Hazards
properties
IUPAC Name |
N-[3-(3-aminopropylamino)propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-8(12)11-7-3-6-10-5-2-4-9/h10H,2-7,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCGLAKRWLZACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949516 | |
Record name | N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(3-((3-aminopropyl)amino)propyl)- | |
CAS RN |
70862-22-5, 26696-56-0 | |
Record name | N(1)-Acetylnorspermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{3-[(3-aminopropyl)amino]propyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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